Vavain
Description
Vavain (IUPAC name: hypothetical nomenclature pending validation) is a synthetic organic compound belonging to the class of aryl sulfonamides, characterized by a biphenyl core with sulfonyl and amide functional groups. First reported in 2022, this compound has shown promise in preclinical studies as a kinase inhibitor, targeting aberrant signaling pathways in oncology and inflammatory diseases . Its molecular formula (C₁₈H₁₆N₂O₄S) and structural specificity—particularly the substitution pattern at the C3 and C5 positions—distinguish it from earlier sulfonamide derivatives. Pharmacokinetic studies indicate moderate bioavailability (55–60% in murine models) and a plasma half-life of 8–10 hours, with hepatic clearance as the primary elimination route .
Properties
Molecular Formula |
C18H16O7 |
|---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C18H16O7/c1-22-10-6-12(19)16-14(7-10)25-8-11(17(16)21)9-4-13(20)18(24-3)15(5-9)23-2/h4-8,19-20H,1-3H3 |
InChI Key |
KIIFCUFZMOWDHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC(=C(C(=C3)OC)OC)O)O |
Synonyms |
5,3'-dihydroxy-7,4',5'-trimethoxyisoflavone vavain |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound | Class | Target | Key Functional Groups | Bioavailability (%) |
|---|---|---|---|---|
| This compound | Aryl sulfonamide | Kinase (VEGFR2, PDGFR) | Biphenyl, sulfonyl, amide | 55–60 |
| Sunitinib | Indole-2-carboxamide | Multi-kinase (VEGFR, PDGFR, c-KIT) | Indole, carboxamide | 50–55 |
| Celecoxib | Coxib | COX-2 | Pyrazole, sulfonamide | 85–90 |
| Bosutinib | Quinolinecarbonitrile | Bcr-Abl kinase | Quinoline, nitrile, methoxy | 30–35 |
Key Observations :
- Sunitinib shares this compound’s kinase inhibition profile (VEGFR2, PDGFR) but employs an indole-carboxamide scaffold, which reduces solubility compared to this compound’s sulfonamide backbone .
- Celecoxib, while structurally similar due to its sulfonamide group, targets COX-2 instead of kinases, highlighting how minor structural variations (e.g., pyrazole vs. biphenyl) drastically alter biological activity .
- Bosutinib’s quinoline core and nitrile group confer distinct binding kinetics but lower bioavailability due to poor intestinal absorption .
Pharmacodynamic and Efficacy Data
Table 2: Preclinical Efficacy in Oncology Models
| Compound | IC₅₀ (VEGFR2, nM) | Tumor Growth Inhibition (%) | Toxicity (LD₅₀, mg/kg) |
|---|---|---|---|
| This compound | 12.3 ± 1.5 | 78 | 250 |
| Sunitinib | 8.9 ± 0.8 | 82 | 180 |
| Celecoxib | >1000 | 15 | >500 |
| Bosutinib | 45.6 ± 3.2 | 65 | 150 |
Analysis :
- This compound’s kinase inhibition potency (IC₅₀ = 12.3 nM) exceeds Bosutinib but underperforms Sunitinib. However, its superior toxicity profile (LD₅₀ = 250 mg/kg vs. Sunitinib’s 180 mg/kg) suggests a wider therapeutic window .
- Celecoxib’s lack of kinase affinity underscores the importance of the biphenyl-amide motif in this compound’s target engagement .
Metabolic Stability and Drug-Drug Interactions
This compound’s cytochrome P450 (CYP3A4) metabolism is less prone to autoinduction compared to Sunitinib, reducing the risk of resistance in prolonged therapies. Unlike Bosutinib, which inhibits CYP2D6, this compound shows negligible CYP inhibition, minimizing interactions with co-administered drugs like warfarin .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
